molecular formula C22H18Cl2N2O2 B12180441 Benzamide, N,N'-1,4-phenylenebis[4-(chloromethyl)- CAS No. 1070880-16-8

Benzamide, N,N'-1,4-phenylenebis[4-(chloromethyl)-

Katalognummer: B12180441
CAS-Nummer: 1070880-16-8
Molekulargewicht: 413.3 g/mol
InChI-Schlüssel: SBUVHKHRCAKDLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, N,N’-1,4-phenylenebis[4-(chloromethyl)-: is a compound with significant interest in organic chemistry due to its unique structure and versatile applications. This compound consists of a benzamide core with two chloromethyl groups attached to a 1,4-phenylenebis structure, making it a valuable intermediate in various chemical syntheses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N,N’-1,4-phenylenebis[4-(chloromethyl)- involves nucleophilic acyl substitution. One common method involves the reaction of 4-(chloromethyl)benzoyl chloride with 1,4-phenylenediamine in the presence of a base such as triethylamine. This reaction typically occurs under basic conditions and yields the desired compound with good efficiency .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: Benzamide, N,N’-1,4-phenylenebis[4-(chloromethyl)- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl groups can be substituted by nucleophiles such as amines or azides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Benzamide, N,N’-1,4-phenylenebis[4-(chloromethyl)- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Benzamide, N,N’-1,4-phenylenebis[4-(chloromethyl)- is primarily related to its ability to undergo nucleophilic substitution reactions. The chloromethyl groups act as electrophilic sites, allowing nucleophiles to attack and form new bonds. This reactivity makes it a versatile intermediate in various chemical processes.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Benzamide, N,N’-1,4-phenylenebis[4-(chloromethyl)- is unique due to its 1,4-phenylenebis structure, which provides distinct spatial arrangement and reactivity compared to its 1,2-phenylenebis counterparts. This uniqueness makes it valuable for specific synthetic applications where the 1,4-arrangement is advantageous.

Eigenschaften

CAS-Nummer

1070880-16-8

Molekularformel

C22H18Cl2N2O2

Molekulargewicht

413.3 g/mol

IUPAC-Name

4-(chloromethyl)-N-[4-[[4-(chloromethyl)benzoyl]amino]phenyl]benzamide

InChI

InChI=1S/C22H18Cl2N2O2/c23-13-15-1-5-17(6-2-15)21(27)25-19-9-11-20(12-10-19)26-22(28)18-7-3-16(14-24)4-8-18/h1-12H,13-14H2,(H,25,27)(H,26,28)

InChI-Schlüssel

SBUVHKHRCAKDLK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CCl)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.